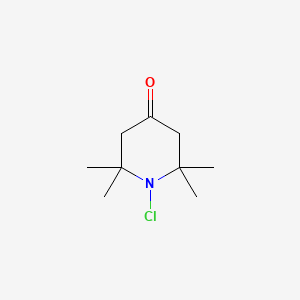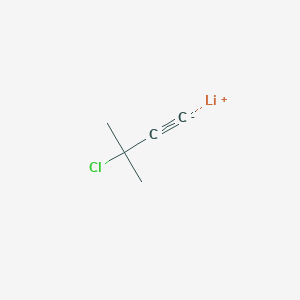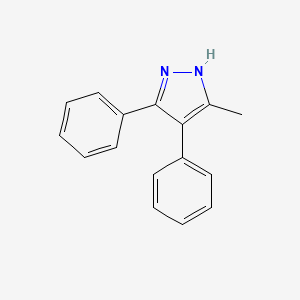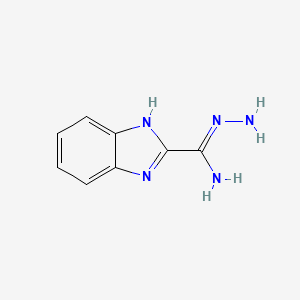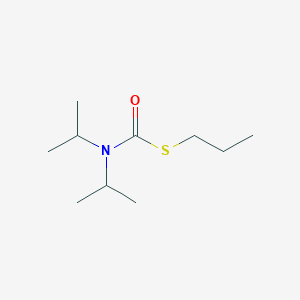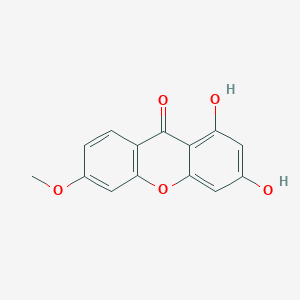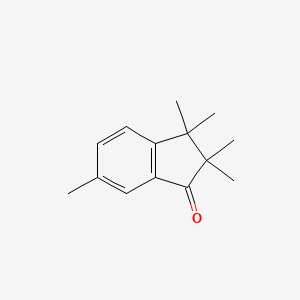![molecular formula C6H12GeO B14658377 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane CAS No. 51343-29-4](/img/structure/B14658377.png)
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane is an organogermanium compound characterized by its unique bicyclic structure. This compound is part of a broader class of organometallic compounds that incorporate germanium, a metalloid element. The presence of germanium in the bicyclic framework imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane typically involves the reaction of germanium-containing precursors with organic reagents under controlled conditions. One common method involves the reaction of 1,3,3-trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with fluoride ions, leading to the substitution of silicon with germanium . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the germanium atom is attacked by nucleophiles such as fluoride or amide ions.
Oxidation and Reduction: The germanium center can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of germanium.
Common Reagents and Conditions
Fluoride Ions: Used in substitution reactions to replace silicon with germanium.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used to oxidize the germanium center.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the germanium center.
Major Products Formed
Isoprene and Butadiene: Formed as by-products in substitution reactions involving fluoride ions.
Germanium Oxides: Formed during oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, particularly in the context of organogermanium compounds known for their immunomodulatory and anticancer activities.
Industry: Used in the development of advanced materials and catalysts, leveraging the unique properties of germanium-containing compounds.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane involves its interaction with nucleophiles and electrophiles. The germanium center acts as a Lewis acid, accepting electron pairs from nucleophiles, leading to substitution reactions . The bicyclic structure also influences the compound’s reactivity, providing steric hindrance and electronic effects that modulate its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: A silicon analog of the compound, which undergoes similar substitution reactions.
2,7-Dimethyl-2,37,8-diepoxy-5-spiro[4.4]nonane: Another bicyclic compound with distinct reactivity patterns.
Uniqueness
3,3-Dimethyl-6-oxa-3-germabicyclo[310]hexane is unique due to the presence of germanium in its structure, which imparts different electronic and steric properties compared to its silicon analogs
Eigenschaften
CAS-Nummer |
51343-29-4 |
|---|---|
Molekularformel |
C6H12GeO |
Molekulargewicht |
172.79 g/mol |
IUPAC-Name |
3,3-dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H12GeO/c1-7(2)3-5-6(4-7)8-5/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RIZUMEBHOWTXBL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]1(CC2C(C1)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
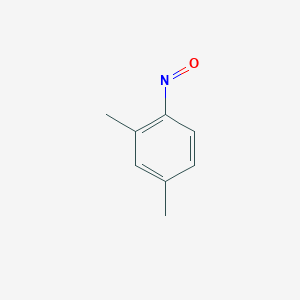
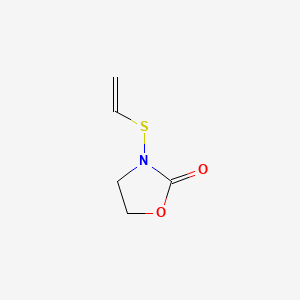
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)

